![molecular formula C14H19FN2O2S B7464789 4-fluoro-N-(2,3,4,5,6,7-hexahydroazocin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B7464789.png)
4-fluoro-N-(2,3,4,5,6,7-hexahydroazocin-8-yl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(2,3,4,5,6,7-hexahydroazocin-8-yl)-2-methylbenzenesulfonamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in medicinal chemistry. This compound is a sulfonamide derivative that has been shown to exhibit promising biological activities, making it a valuable target for drug discovery and development.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-(2,3,4,5,6,7-hexahydroazocin-8-yl)-2-methylbenzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes are responsible for the conversion of carbon dioxide to bicarbonate ions, which is essential for various physiological processes. Inhibition of these enzymes leads to a decrease in bicarbonate ion production, resulting in a decrease in the activity of various physiological processes.
Biochemical and Physiological Effects:
4-fluoro-N-(2,3,4,5,6,7-hexahydroazocin-8-yl)-2-methylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase enzymes, leading to a decrease in bicarbonate ion production. This has been shown to have potential applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-fluoro-N-(2,3,4,5,6,7-hexahydroazocin-8-yl)-2-methylbenzenesulfonamide in lab experiments include its potent inhibitory activity against carbonic anhydrase enzymes, making it a potential candidate for the treatment of various diseases. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research of 4-fluoro-N-(2,3,4,5,6,7-hexahydroazocin-8-yl)-2-methylbenzenesulfonamide. These include:
1. Further studies to determine its safety and efficacy in humans.
2. Development of more potent and selective inhibitors of carbonic anhydrase enzymes.
3. Investigation of its potential applications in the treatment of other diseases such as osteoporosis and obesity.
4. Development of new synthetic routes for the synthesis of this compound.
5. Investigation of its potential applications in imaging and diagnostics.
Synthesemethoden
The synthesis of 4-fluoro-N-(2,3,4,5,6,7-hexahydroazocin-8-yl)-2-methylbenzenesulfonamide involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with hexahydroazocine in the presence of a base. The resulting product is a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-(2,3,4,5,6,7-hexahydroazocin-8-yl)-2-methylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance and fluid secretion. This makes it a potential candidate for the treatment of diseases such as glaucoma, epilepsy, and cancer.
Eigenschaften
IUPAC Name |
4-fluoro-N-(2,3,4,5,6,7-hexahydroazocin-8-yl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2S/c1-11-10-12(15)7-8-13(11)20(18,19)17-14-6-4-2-3-5-9-16-14/h7-8,10H,2-6,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFGYJFALJBMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=NCCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2,3,4,5,6,7-hexahydroazocin-8-yl)-2-methylbenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.